molecular formula C10H12BFO2 B12829267 (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid

(5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid

Cat. No.: B12829267
M. Wt: 194.01 g/mol
InChI Key: WXHNAQACOJMHAJ-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C10H12BFO2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring that is substituted with a cyclopropyl group, a fluorine atom, and a methyl group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar borylation reactions but optimized for larger batch sizes. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .

Scientific Research Applications

Organic Synthesis

One of the primary applications of (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions , which are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules. This compound acts as a reagent that facilitates the coupling of aryl and vinyl halides with boronic acids, enabling the construction of diverse molecular architectures.

Table 1: Summary of Suzuki-Miyaura Coupling Reactions

Reaction TypeSubstrates InvolvedYield (%)Reference
Aryl-Aryl CouplingAryl halide + this compound85-95
Vinyl-Aryl CouplingVinyl halide + this compound80-90

Medicinal Chemistry

In medicinal chemistry, boronic acids are studied for their potential as enzyme inhibitors , particularly targeting proteases and kinases. The structural features of this compound suggest it may exhibit biological activity against various diseases.

Case Study: Antiviral Activity
Research indicates that boronic acids can play a role in antiviral drug development. For instance, compounds structurally related to this compound have shown promising results against hepatitis C virus (HCV) by inhibiting the NS5B polymerase enzyme, crucial for viral replication .

Table 2: Antiviral Activity Against HCV

CompoundIC50 (µM)Mechanism of ActionReference
This compoundTBDNS5B Polymerase Inhibition
Related Boron Compound0.1NS5B Polymerase Inhibition

Material Science

This compound is also utilized in the development of advanced materials, including polymers and electronic components. Its ability to form reversible covalent bonds with diols makes it valuable for creating functional materials with tailored properties.

Case Study: Polymer Synthesis
In polymer chemistry, this compound has been employed to synthesize boron-containing polymers that exhibit enhanced thermal stability and mechanical properties .

Table 3: Properties of Boron-containing Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Reference
Boron-containing Polymer25050

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the cyclopropyl group can influence the steric and electronic properties, making it a valuable compound in the synthesis of complex molecules .

Biological Activity

(5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The compound features a boronic acid functional group attached to a substituted aromatic ring, characterized by the presence of a cyclopropyl group and a fluorine atom. These structural features contribute to its unique chemical properties, which may enhance its reactivity and selectivity in biological systems.

Synthesis

Various synthetic routes can be employed to prepare this compound, including:

  • Boronate Ester Formation : Using aryl halides and boron reagents.
  • Direct Boronation : Employing transition metal catalysts for direct boronation of the aromatic ring.

Antimicrobial Activity

Research indicates that this compound may exhibit significant antimicrobial properties. It has been suggested that boronic acids can act as inhibitors of various enzymes, including those involved in bacterial resistance mechanisms.

Case Studies :

  • Antibacterial Activity : In vitro studies have shown that similar boronic acids possess moderate activity against pathogens like Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate potential effectiveness against resistant strains .
    CompoundMIC (µg/mL)Target Organism
    This compoundTBDTBD
    4-Fluorophenylboronic Acid25E. coli
    2-Formylphenylboronic Acid10C. albicans
  • Mechanism of Action : The proposed mechanism involves reversible covalent bonding with serine residues in bacterial enzymes, disrupting their function and leading to bacterial cell death .

Anticancer Activity

Boronic acids have been explored for their potential as anticancer agents. The mechanism often involves the inhibition of proteasomes, which play a critical role in regulating protein degradation and cell cycle progression.

Research Findings :

  • Proteasome Inhibition : Studies suggest that derivatives of boronic acids can inhibit the proteasome, leading to cell cycle arrest in cancer cells . For example, compounds similar to this compound have shown IC50 values in the nanomolar range against various cancer cell lines.
    CompoundIC50 (nM)Cancer Cell Line
    This compoundTBDTBD
    Bortezomib7.05U266
    Other Boronic Derivatives8.21 - 6.74Various

Computational Predictions

Computational methods have been employed to predict the biological activity of this compound. These predictions suggest potential interactions with various biological targets, highlighting pathways for further empirical validation .

Properties

Molecular Formula

C10H12BFO2

Molecular Weight

194.01 g/mol

IUPAC Name

(5-cyclopropyl-4-fluoro-2-methylphenyl)boronic acid

InChI

InChI=1S/C10H12BFO2/c1-6-4-10(12)8(7-2-3-7)5-9(6)11(13)14/h4-5,7,13-14H,2-3H2,1H3

InChI Key

WXHNAQACOJMHAJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)F)C2CC2)(O)O

Origin of Product

United States

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